3-吡啶醇,5-乙基-

描述

“3-Pyridinol, 5-ethyl-” is a derivative of 3-Pyridinol, which is also known as 3-Hydroxypyridine, β-Hydroxypyridine, 3-Oxopyridine, 3-Pyridol, 3-Pyridone, and pyridin-3-ol . It has a molecular formula of C5H5NO and a molecular weight of 95.0993 . It is used in the development of potent radical-trapping antioxidants .

科学研究应用

1. 分子结构和超分子聚集

对多取代吡啶的研究,包括 3-吡啶醇的衍生物,揭示了对其分子结构和超分子聚集的见解。这些研究表明,C-H⋯O、C-H⋯F 和 C-H⋯π 等分子间相互作用如何影响晶体结构的稳定性,这在材料科学和晶体学中可能具有相关性 (Suresh 等人,2007)。

2. 有机合成和催化

3-吡啶醇衍生物用于有机合成。例如,乙基 2-甲基-2,3-丁二烯酸酯在有机膦催化剂存在下与 N-甲苯磺酰亚胺反应,形成高度官能化的四氢吡啶。这证明了 3-吡啶醇衍生物在促进复杂有机反应中的作用,这对于开发新的合成方法很重要 (Zhu 等人,2003)。

3. 自由基清除和抗氧化活性

对含有 3-吡啶醇片段的芪类白藜芦醇类似物进行的研究表明,引入乙基可以影响它们的自由基清除和抗氧化特性。这项研究对于了解潜在抗氧化剂和治疗剂的构效关系至关重要 (Semenov 等人,2020)。

4. 材料中的质子电导率

吡啶醇已被确定为材料中的化学计量可负载且不可浸出的质子载体。它与其他化合物(如乙二醇)的结合可以显着提高质子电导率。这一发现对于开发具有改进的电学性能的先进材料至关重要 (Shalini 等人,2016)。

5. 药物发现和药物化学

吡啶取代的 3,4-二氢-1H-喹啉-2-酮(包括乙基取代衍生物)是药物开发中的有效抑制剂,特别是用于治疗原发性醛固酮增多症和心肌纤维化等疾病。了解它们的结构和选择性对于药物化学至关重要 (Lucas 等人,2011)。

6. 潜在的降压活性

已经合成了某些乙基取代的吡啶衍生物,期望表现出降压活性。这强调了这些化合物在探索新的治疗剂中的重要性 (Kumar 和 Mashelker,2006)。

作用机制

Target of Action

3-Pyridinol, 5-ethyl- is a derivative of 3-Pyridinol 3-pyridinol and its derivatives have been reported to be potent radical-trapping antioxidants . They are designed to interact with peroxyl radicals, which are chain-carrying radicals involved in oxidative processes .

Mode of Action

3-Pyridinol, 5-ethyl- interacts with its targets by trapping peroxyl radicals . This interaction inhibits the process of autoxidation, a chemical reaction involving oxygen that can lead to cellular damage . The compound’s mode of action is similar to that of other phenolic antioxidants, but it has a stronger O–H bond, making it more effective .

Biochemical Pathways

These pathways are responsible for neutralizing harmful free radicals in the body, thereby preventing cellular damage .

Pharmacokinetics

The pharmacokinetics of 3,5,6-trichloro-2-pyridinol (tcpy), a metabolite of the pesticide chlorpyrifos, has been studied . TCPy was found to partition from plasma to saliva in rats, suggesting that it could be used for non-invasive biomonitoring .

Result of Action

The result of the action of 3-Pyridinol, 5-ethyl- is the inhibition of autoxidation, which prevents cellular damage caused by free radicals . This makes 3-Pyridinol, 5-ethyl- an effective antioxidant. It’s also worth noting that 3-Pyridinol and its derivatives have been reported to be some of the most potent radical-trapping antioxidants ever reported .

Action Environment

The action environment of 3-Pyridinol, 5-ethyl- can be influenced by various factors. For instance, the presence of other antioxidants can enhance its effectiveness. It has been reported that 3-Pyridinol and 5-pyrimidinols can function in a synergistic manner with more common, but less reactive, phenolic antioxidants . This means that the presence of these other antioxidants can enhance the effectiveness of 3-Pyridinol, 5-ethyl-.

生化分析

Biochemical Properties

They possess stronger O–H bonds than equivalently substituted phenols, but possess similar reactivities toward autoxidation chain-carrying peroxyl radicals . This suggests that 3-Pyridinol, 5-ethyl- may interact with enzymes, proteins, and other biomolecules in a similar manner, although specific interactions have yet to be identified.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The specific molecular targets and mechanisms of action of 3-Pyridinol, 5-ethyl- remain to be identified.

Metabolic Pathways

The metabolic pathways involving 3-Pyridinol, 5-ethyl- are not well-characterized. Given the biochemical properties of pyridinols, it is plausible that 3-Pyridinol, 5-ethyl- could be involved in certain metabolic pathways, potentially interacting with enzymes or cofactors

属性

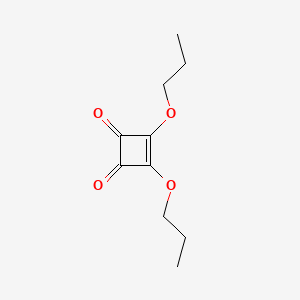

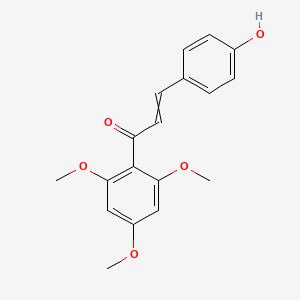

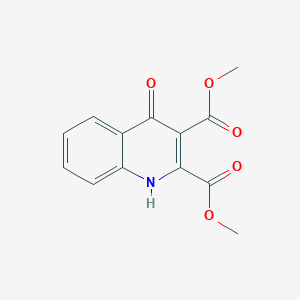

IUPAC Name |

5-ethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-7(9)5-8-4-6/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYYSDUKPFIMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439153 | |

| Record name | 3-PYRIDINOL, 5-ETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62003-48-9 | |

| Record name | 3-PYRIDINOL, 5-ETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Fluoromethyl)oxetan-3-yl]methanol](/img/structure/B3054735.png)